molecular formula C16H12O7 B13144825 2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione CAS No. 183789-84-6

2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione

Cat. No.: B13144825
CAS No.: 183789-84-6
M. Wt: 316.26 g/mol
InChI Key: ODOPMXBMMZFLCS-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione typically involves the oxidation of precursor anthracene derivatives. One common method includes the use of vanadium pentoxide (V2O5) as a catalyst in a gas-phase oxidation process. The reaction is carried out at elevated temperatures around 389°C, where the precursor is vaporized and mixed with air before entering the oxidation chamber .

Industrial Production Methods

In industrial settings, the compound can be produced using a liquid-phase oxidation method. This involves dissolving the precursor in a solvent like trichlorobenzene and adding nitric acid while maintaining the reaction temperature between 105-110°C. The by-products are removed, and the solvent is evaporated under reduced pressure to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives .

Scientific Research Applications

2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. It can modulate oxidative stress pathways, inhibit certain enzymes, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

183789-84-6

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

IUPAC Name

2,4,5,6-tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione

InChI

InChI=1S/C16H12O7/c1-5-11(18)9-10(16(23-2)12(5)19)13(20)6-3-4-7(17)14(21)8(6)15(9)22/h3-4,17-19,21H,1-2H3

InChI Key

ODOPMXBMMZFLCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O

Origin of Product

United States

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